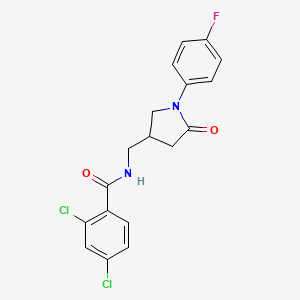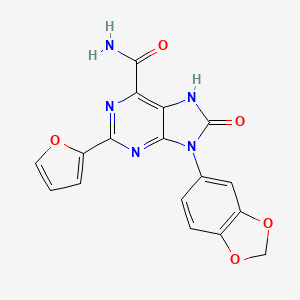![molecular formula C16H18N2O6 B2967889 3-(7,8-dimethoxy-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)propanoic acid CAS No. 1352482-38-2](/img/structure/B2967889.png)
3-(7,8-dimethoxy-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(7,8-dimethoxy-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)propanoic acid is a useful research compound. Its molecular formula is C16H18N2O6 and its molecular weight is 334.328. The purity is usually 95%.
BenchChem offers high-quality 3-(7,8-dimethoxy-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(7,8-dimethoxy-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis of Isoquinoline Derivatives
The asymmetric synthesis of isoquinoline derivatives from amino acids is a significant application in the field of organic chemistry. This process involves the reaction of isoquinolines with N-arylsulfonylamino acid fluorides, leading to a highly stereoselective access to new dihydroimidazo[2,1-a]isoquinolin-3-ones. These reactions facilitate the synthesis of hydroxytetrahydroimidazo[2,1-a]isoquinolin-3-ones and polycyclic 1,4-dioxanes with high stereoselectivity, showcasing the compound's utility in creating complex molecular architectures (Sieck, Ehwald, & Liebscher, 2005).
Antifungal Activity Studies
The compound's derivatives have been explored for their antifungal activities. Specifically, reactions with 2,3-dioxopyrrolo[2,1-a]isoquinolines with amines and arylhydrazines were used to synthesize corresponding amides and hydrazides. Some of these derivatives exhibited antifungal activity against Candida albicans, highlighting the compound's potential in developing new antifungal agents (Surikova et al., 2010).
Cytotoxicity Studies for Cancer Research
The synthesis and evaluation of reduced benzimidazo[2,1-a]isoquinolines and their analogues for cytotoxicity against human cancer cell lines is another crucial application. This research is pivotal in the search for new chemotherapeutic agents, with certain derivatives showing significant activity, suggesting a promising avenue for cancer treatment development (Deady & Rodemann, 2001).
Synthesis of Labelled Compounds for Pharmacological Studies
The synthesis of specifically labelled compounds, such as 1-cyano-3-imino-8,9-dimethoxy- -3,4, 5,6-tetrahydro-thiazolo [4,3-a]isoquinoline hydrochloride, for pharmacological studies is another significant application. These labelled compounds are crucial for tracking drug distribution and metabolism in biological systems, aiding in the development of more effective drugs (Koltai et al., 1981).
Asymmetric Hydrogenation Studies
The compound has been used in studies related to asymmetric hydrogenation, demonstrating its utility in preparing optically pure derivatives. Such studies are essential in the pharmaceutical industry for creating drugs with specific chirality and desired biological activities (O'reilly, Derwin, & Lin, 1990).
Eigenschaften
IUPAC Name |
3-(7,8-dimethoxy-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O6/c1-23-12-6-9-5-11-15(21)17(4-3-14(19)20)16(22)18(11)8-10(9)7-13(12)24-2/h6-7,11H,3-5,8H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVHDVXANQFIOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN3C(CC2=C1)C(=O)N(C3=O)CCC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



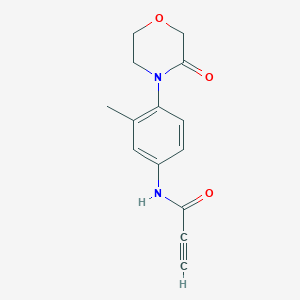

![2-(6-benzimidazolo[1,2-c]quinazolinylthio)-N-(2-furanylmethyl)acetamide](/img/structure/B2967813.png)
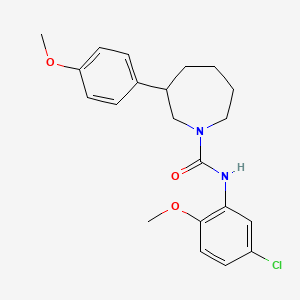
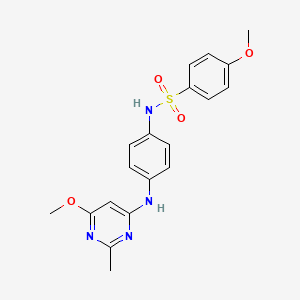

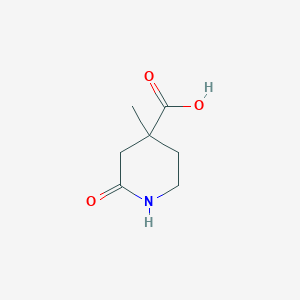

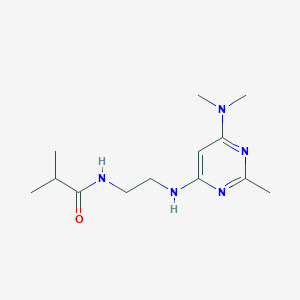
![(E)-2-Cyano-N-methyl-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide](/img/structure/B2967824.png)
